N,N'-Bis(dimethylaminomethylene)hydrazine

Overview

Description

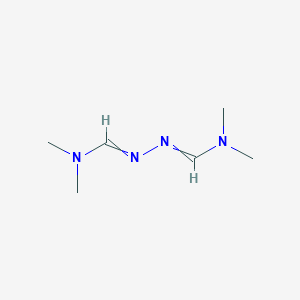

N,N’-Bis(dimethylaminomethylene)hydrazine is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylaminomethylene groups attached to a hydrazine backbone. This compound is typically found as a white to almost white powder or crystalline solid and is sensitive to air, moisture, and heat .

Preparation Methods

Two-Step Synthesis via N,N'-Diformylhydrazine Intermediate

The most widely documented approach involves synthesizing N,N'-diformylhydrazine as an intermediate, followed by its conversion to N,N'-bis(dimethylaminomethylene)hydrazine. This method is favored for its scalability and reproducibility in industrial settings.

Preparation of N,N'-Diformylhydrazine

N,N'-Diformylhydrazine serves as the critical precursor. The patented process by outlines an optimized two-stage reaction using formamide and hydrazine hydrate under controlled vacuum and temperature conditions:

Stage 1: Initial Condensation

-

Reactants : Formamide and hydrazine hydrate (molar ratio 2:0.8–2:1.0).

-

Conditions : 5–25°C under reduced pressure (70–600 mbar).

-

Duration : 1–2 hours until ammonia evolution ceases.

Stage 2: Completion of Reaction

-

Conditions : Temperature increased to 80–120°C (preferably 100°C) under deeper vacuum (5–70 mbar).

-

Duration : 1–3 hours, followed by distillation to remove water and unreacted starting materials.

This method achieves >95% yield of N,N'-diformylhydrazine, minimizing by-products like N-aminotriazole, which plagued earlier methods .

Conversion to this compound

The intermediate is then methylated using reagents such as tert-butoxy-bis(dimethylamino)methane (Bredereck–Simchen reagent) or N,N-dimethylformamide dimethylacetal. Kantlehner et al. demonstrated this one-step conversion under mild conditions:

This step substitutes the formyl groups with dimethylaminomethylene moieties, yielding the target compound. The choice of methylating agent influences reaction speed and purity, with the Bredereck–Simchen reagent offering superior selectivity .

One-Step Direct Synthesis

An alternative route bypasses the intermediate by directly functionalizing hydrazine derivatives. While less common, this method reduces procedural complexity.

Reaction of Hydrazine with Dimethylformamide Dialkyl Acetals

Hydrazine hydrate reacts with dimethylformamide dimethylacetal in a single pot, though this method risks over-alkylation. Key parameters include:

-

Molar Ratio : Hydrazine to dimethylacetal (1:2.2–1:2.5).

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO).

-

Temperature : 60–80°C to accelerate imine formation.

Despite its simplicity, this method achieves lower yields (70–75%) due to competing side reactions, necessitating rigorous purification .

Comparative Analysis of Methods

The table below contrasts the two primary routes:

The two-step method is preferred for high-purity applications, while the one-step approach suits small-scale laboratory synthesis.

Critical Process Considerations

Sensitivity to Moisture and Oxygen

This compound is air- and moisture-sensitive , requiring storage under inert gas (e.g., argon) at 0–10°C . Synthesis must occur in anhydrous conditions with rigorously dried glassware.

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(dimethylaminomethylene)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The dimethylaminomethylene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

N,N'-Bis(dimethylaminomethylene)hydrazine is primarily utilized as a reagent in organic synthesis. It facilitates the formation of complex nitrogen-containing compounds, which are essential in various chemical reactions. Its unique structure allows for diverse reactivity patterns, including:

- Oxidation : Can be oxidized to form nitrogen oxides.

- Reduction : Capable of being reduced to simpler hydrazine derivatives.

- Substitution Reactions : The dimethylaminomethylene groups can be substituted with other functional groups, enhancing its utility in synthetic chemistry .

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound. Its interactions with biomolecules are being studied for possible applications in drug development. The compound's reactivity allows it to form stable adducts with various biological targets, potentially leading to new therapeutic agents .

Biological Studies

The compound has been investigated for its biological activities, including its effects on cellular processes. Studies have shown that it can interact with peptide bonds, making it a candidate for developing peptide-based drugs or as a tool in peptide synthesis .

Industrial Applications

In industry, this compound serves as an intermediate in the production of specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex materials used in different industrial processes .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in the synthesis of modified peptides, highlighting its role in facilitating amide bond cleavage and peptide bond formation under controlled conditions. The results indicated high yields and specificity in producing desired peptide derivatives .

Case Study 2: Metal-Organic Frameworks

Research involving this compound led to the formation of metal-organic nanotubes through triazole linkages. This application showcases the compound's ability to act as a building block for complex structures in materials science .

Mechanism of Action

The mechanism of action of N,N’-Bis(dimethylaminomethylene)hydrazine involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

N,N’-Diformylhydrazine: Similar in structure but with formyl groups instead of dimethylaminomethylene groups.

N,N’-Diethylaminomethylenehydrazine: Similar but with ethyl groups instead of methyl groups.

N,N’-Bis(aminomethylene)hydrazine: Lacks the dimethyl groups, making it less sterically hindered.

Uniqueness: N,N’-Bis(dimethylaminomethylene)hydrazine is unique due to its specific structure, which imparts distinct reactivity and stability compared to its analogs. The presence of dimethylaminomethylene groups enhances its nucleophilicity and makes it a valuable reagent in organic synthesis .

Biological Activity

N,N'-Bis(dimethylaminomethylene)hydrazine (C₆H₁₄N₄), also known by its CAS number 16114-05-9, is a nitrogen-containing compound with significant implications in biological and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features two dimethylaminomethylene groups attached to a hydrazine backbone. It typically appears as a white to nearly white powder or crystalline solid. The compound is sensitive to air, moisture, and heat, necessitating careful handling and storage under inert conditions at low temperatures .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles. This reactivity allows the compound to interact with various biomolecules, leading to the formation of stable adducts that can influence biological processes. The compound's mechanism can be summarized as follows:

- Covalent Bond Formation : The dimethylaminomethylene groups enhance nucleophilicity, allowing for effective interaction with electrophilic sites in biomolecules.

- Reactivity with Biomolecules : The compound can modify proteins, nucleic acids, and other cellular components, potentially altering their functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, it has been utilized in the synthesis of antibiotics like puromycin and its analogs .

- Anticancer Potential : Some derivatives have shown promise in anticancer applications, displaying efficacy against various cancer cell lines. The structural modifications of the compound can influence its activity against specific cancer types .

- Inhibition of Protein Biosynthesis : Similar compounds have been noted for their ability to inhibit protein biosynthesis in bacterial systems, indicating potential use as antimicrobial agents .

Case Study 1: Synthesis and Antimicrobial Testing

A study explored the synthesis of this compound derivatives and their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting a viable alternative for treating resistant infections .

Case Study 2: Anticancer Activity

In another research effort, the anticancer properties of this compound were evaluated through in vitro assays. The findings revealed that specific modifications to the hydrazine backbone significantly increased cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N'-Diformylhydrazine | Contains formyl groups instead of dimethyl groups | Limited antimicrobial activity |

| N,N'-Diethylaminomethylenehydrazine | Ethyl groups instead of methyl groups | Reduced efficacy compared to dimethyl derivative |

| N,N'-Bis(aminomethylene)hydrazine | Lacks dimethyl groups | Less sterically hindered; lower reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N'-Bis(dimethylaminomethylene)hydrazine derivatives with high purity?

- Methodology :

- Use N,N-dimethylformamide (DMF) or dichloromethane (DCM) as solvents under reflux conditions to ensure efficient acylation or condensation reactions .

- Catalysts such as Ka3aHcKuu (LipueonoccKuu) improve methyl group transfer efficiency in methylnitroso derivatives .

- Purify products via recrystallization from methanol/water mixtures (e.g., for bis(4-n-nonyloxy)benzoyl hydrazine) .

- Monitor reactions with TLC and confirm purity via HPLC or elemental analysis .

Q. How should researchers characterize the structural conformation of this compound derivatives?

- Techniques :

- NMR spectroscopy (e.g., , ) to analyze boryl group conformations and methylene linkages .

- X-ray crystallography to resolve hydrogen-bonding geometries (e.g., C=OH-N interactions with bond lengths ~2.8–3.0 Å) .

- FTIR for identifying carbonyl (C=O, ~1650 cm) and N-H (~3200 cm) stretches .

Q. What solvent systems optimize the synthesis of hydrazine-based coordination polymers?

- Recommendations :

- Use ethanol or DMF with acid catalysts (e.g., HSO) for Schiff base formation .

- Polar aprotic solvents like acetonitrile enhance ligand-metal binding in MOFs .

- Avoid hydrolysis by maintaining anhydrous conditions during acylation .

Advanced Research Questions

Q. What mechanistic insights explain unexpected product formation during hydrazine derivative synthesis?

- Analysis :

- N,N'-bis(diacyl)hydrazines may form instead of cyclized products due to increased electrophilicity of carbonyl carbons via inductive effects (e.g., phenoxy groups) .

- Acidic conditions (e.g., p-toluenesulfonic acid ) favor hydrazide-hydrazone coupling over cycloaddition .

- Use DFT calculations to model transition states and validate proposed mechanisms .

Q. How can hydrogen-bonding interactions in hydrazine derivatives be leveraged for cocrystal engineering?

- Strategies :

- Design N,N'-bis(picolinoyl)hydrazine building blocks to form 1D–3D networks via N-HO and O-HN interactions .

- Utilize synthon prediction to prioritize robust hydrogen-bonding motifs (e.g., R_2$$^2(8) rings) .

- Combine with dicarboxylic acids (e.g., pyromellitic acid) to stabilize charge-assisted bifurcated bonds .

Q. How can discrepancies in NMR data for hydrazine conformers be resolved?

- Approach :

- Perform variable-temperature NMR to assess rotational barriers of boryl or methylene groups .

- Compare experimental spectra with DFT-simulated chemical shifts .

- Use X-ray crystallography to correlate solid-state conformations with solution dynamics .

Q. What catalytic strategies enhance methyl group transfer efficiency in methylnitroso derivatives?

- Optimization :

- Employ Ka3aHcKuu catalysts to reduce activation energy for methyl migration .

- Adjust solvent polarity (e.g., toluene vs. DMF ) to stabilize transition states .

- Monitor reaction progress with in situ Raman spectroscopy .

Q. How can hydrazine derivatives be evaluated for biological activity?

- Protocol :

Properties

CAS No. |

16114-05-9 |

|---|---|

Molecular Formula |

C6H14N4 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6- |

InChI Key |

AYTAYKXVFZPRAF-SFECMWDFSA-N |

SMILES |

CN(C)C=NN=CN(C)C |

Isomeric SMILES |

CN(/C=N\N=C/N(C)C)C |

Canonical SMILES |

CN(C)C=NN=CN(C)C |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.